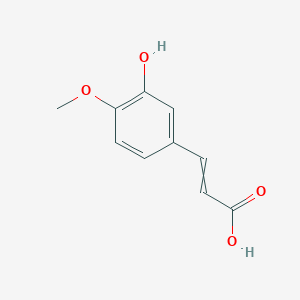

3-Hydroxy-4-methoxycinnamic acid

Description

3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a natural product found in Sibiraea angustata, Artemisia minor, and other organisms with data available.

Properties

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862148 | |

| Record name | Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-73-5 | |

| Record name | Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, a phenolic compound with significant therapeutic potential. The document details its natural occurrences, presents robust protocols for its extraction and purification, and explores its modulation of key cellular signaling pathways.

Natural Sources of this compound

This compound is a widespread secondary metabolite in the plant kingdom.[1] It is a derivative of cinnamic acid and is biosynthesized via the phenylpropanoid pathway. Its presence has been confirmed in a variety of plants, particularly in grains where it is formed from the degradation of lignin (B12514952) and lignocellulose.[1] The compound is also a significant component of several traditional Chinese medicinal herbs.

Below is a summary of notable natural sources of this compound:

| Plant Species | Part of Plant | Common Name | Family | Reference |

| Cimicifuga heracleifolia | Rhizome | - | Ranunculaceae | [2] |

| Artemisia capillaris | Aerial Part | Capillary Wormwood | Asteraceae | [3] |

| Spilanthes acmella | - | Toothache Plant | Asteraceae | [3] |

| Corylus avellana | Kernel | Common Hazel | Betulaceae | [4] |

| Actaea cimicifuga | - | - | Ranunculaceae | [5] |

| Cimicifuga racemosa | - | Black Cohosh | Ranunculaceae | [5] |

| Cinchona officinalis | - | Cinchona Tree | Rubiaceae | [4] |

| Hovenia dulcis | - | Japanese Raisin Tree | Rhamnaceae | |

| Salvia miltiorrhiza | Root | Danshen | Lamiaceae | [6] |

| Citrus spp. | Fruit | Citrus | Rutaceae | [7] |

| Malus domestica | Fruit | Apple | Rosaceae | [7] |

| Coffea spp. | Beans | Coffee | Rubiaceae | [7] |

A specific quantitative analysis of Cimicifugae Rhizoma extract by High-Performance Liquid Chromatography (HPLC) revealed a this compound concentration of 6.52 mg/g.

Extraction and Purification Methodologies

The extraction and purification of this compound from plant matrices are critical for its characterization and further application. A variety of methods can be employed, with the choice depending on the source material and the desired purity of the final product.

General Extraction Workflow

The general workflow for the extraction and isolation of this compound involves solid-liquid extraction, followed by purification and analysis.

Detailed Experimental Protocols

This protocol is optimized for the extraction of phenolic compounds, including this compound, from Cimicifugae Rhizoma.

Materials:

-

Dried and powdered Cimicifugae Rhizoma

-

Ethanol (various concentrations)

-

Ultrasonic device with temperature and power control

-

Centrifuge

-

0.45 µm microfiltration membrane

Procedure:

-

Sample Preparation: Weigh 5 grams of powdered Cimicifugae Rhizoma into a suitable vessel.

-

Solvent Addition: Add the extraction solvent (ethanol at a concentration of 64.43%) to the sample.

-

Ultrasonic Extraction: Place the vessel in the ultrasonic device and perform the extraction under the following optimized conditions:

-

Ultrasonic Power: 318.28 W

-

Extraction Temperature: 59.65°C

-

Extraction Time: 30 minutes

-

-

Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm microfiltration membrane prior to HPLC analysis.

This protocol details the conditions for the quantification of this compound in the obtained extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-VIS detector.

-

Column: C18 column (4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

-

0-5 min: 5% A

-

5-20 min: 5% to 20% A

-

20-60 min: 20% to 40% A

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 320 nm.

-

Column Temperature: 35°C.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

C3H: p-Coumarate 3-hydroxylase

-

COMT: Caffeoyl-CoA O-methyltransferase

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antiviral, antioxidant, and antidiabetic properties.[2] Its anticancer effects are attributed to its ability to modulate critical cellular signaling pathways, such as the Akt/mTOR and NF-κB pathways.

Inhibition of the Akt/mTOR Signaling Pathway

Studies have shown that this compound can inhibit the growth of human leukemia cells by suppressing the Akt/mTOR signaling pathway.[8] This pathway is a central regulator of cell proliferation, growth, and survival.

Inhibition of the NF-κB Signaling Pathway

In pancreatic cancer cells, this compound has been shown to induce apoptosis by inhibiting the NF-κB signaling pathway.[6] The NF-κB pathway plays a crucial role in inflammation and cell survival.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its presence in various edible and medicinal plants makes it an accessible target for drug discovery and development. The protocols outlined in this guide provide a solid foundation for the extraction, purification, and quantification of this compound, while the elucidation of its effects on key signaling pathways opens avenues for further research into its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and metabolic actions of simple phenolic acids in plants [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

Synthesis of Isoferulic Acid: A Technical Guide for Researchers

Introduction: Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid and a structural isomer of the more common ferulic acid.[1][2] As a member of the phenylpropanoid class of compounds, it is a plant metabolite formed through the degradation of lignin (B12514952) and lignocellulose.[3][4] Isoferulic acid and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them valuable compounds for research in drug development and materials science.[5] This technical guide provides an in-depth overview of the primary synthesis pathways for isoferulic acid, including chemical synthesis, microbial biosynthesis, and enzymatic conversion, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis Pathways

The chemical synthesis of isoferulic acid typically starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). Key methodologies include the Knoevenagel condensation and the Wittig reaction, which are effective for forming the α,β-unsaturated carboxylic acid structure.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation, reacting an aldehyde or ketone with an active methylene (B1212753) compound.[6] For isoferulic acid synthesis, isovanillin is condensed with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the final product.

Quantitative Data for Knoevenagel-Type Syntheses

| Starting Aldehyde | Active Methylene | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Vanillin (B372448) | Malonic Acid | Piperidine / Pyridine | Microwave (400W), 4 min | ~95% (Ferulic Acid) | [7] |

| Vanillin | Malonic Acid | Piperidine / Toluene | 120°C, 17 min | 67% (Ferulic Acid) | [8] |

| Aromatic Aldehydes | Malonic Acid | Triethylamine / Toluene | Reflux, 2-3 h | High | [6] |

Note: Data for vanillin (the isomer of isovanillin) is provided as a close proxy for yield estimation.

Experimental Protocol: Knoevenagel-Doebner Synthesis (Adapted from Ferulic Acid Synthesis)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq), malonic acid (2.0-4.0 eq), and a suitable solvent such as pyridine or toluene.[6][8]

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.25 eq) or triethylamine.[6][8]

-

Reaction: Heat the mixture to reflux temperature (e.g., 120°C for toluene) and stir for the required duration (typically 2-6 hours, or shorter with microwave assistance).[6][8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling, the reaction mixture is quenched by acidification with a dilute mineral acid (e.g., 2 M HCl) to precipitate the crude product.[9]

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695) or an ethanol/water mixture to obtain pure isoferulic acid.[7]

Wittig Reaction

The Wittig reaction provides an alternative and highly specific route to alkenes from aldehydes and ketones.[10][11] To synthesize isoferulic acid, isovanillin is reacted with a stabilized phosphonium (B103445) ylide, such as ethyl (triphenylphosphoranyliden)acetate. This forms the ethyl ester of isoferulic acid, which is subsequently hydrolyzed to yield the carboxylic acid.

Quantitative Data for Wittig Reaction

| Aldehyde | Ylide Reagent | Solvent | Yield (%) | Product | Reference |

| Isovanillin | Ethyl (triphenylphosphoranyliden)acetate | CH₂Cl₂ | 84% | Ethyl Isoferulate | [12] |

Experimental Protocol: Wittig Synthesis of Ethyl Isoferulate [12]

-

Reaction Setup: Dissolve isovanillin (1.0 eq) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Ylide Addition: Add ethyl (triphenylphosphoranyliden)acetate (1.0 eq) to the solution. This ylide is often stable and can be handled in air.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of isovanillin by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and triphenylphosphine oxide.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate) to isolate pure ethyl isoferulate.[12]

-

Hydrolysis: Dissolve the purified ethyl isoferulate in an alcohol/water mixture (e.g., methanol/water) and add a base such as sodium hydroxide (B78521) (NaOH, 1.0-2.0 eq). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate isoferulic acid. Collect the solid by filtration, wash with water, and dry.

Microbial Biosynthesis (Metabolic Engineering)

Microbial biosynthesis offers a sustainable alternative to chemical synthesis, utilizing engineered microorganisms to produce valuable chemicals from simple feedstocks like glucose. While high-titer production of ferulic acid has been extensively documented, the direct microbial synthesis of isoferulic acid is less explored. However, the principles and pathways can be adapted.[13]

The biosynthesis of isoferulic acid originates from the shikimate pathway, which produces aromatic amino acids. L-tyrosine is converted in three enzymatic steps to caffeic acid. The final, crucial step is the regiospecific O-methylation of caffeic acid. While most characterized Caffeic Acid O-Methyltransferases (COMTs) methylate the 3-hydroxyl group to yield ferulic acid, the synthesis of isoferulic acid requires a different enzyme that methylates the 4-hydroxyl group.[13] Enzymes such as Flavonoid 4'-O-methyltransferases (F4'OMT), involved in the biosynthesis of flavonoids like hesperetin (B1673127) from eriodictyol (B191197) (which shares the same catechol moiety as caffeic acid), are strong candidates for this conversion.[4][5]

Quantitative Data for Microbial Production of Ferulic Acid (as a Benchmark)

| Host Organism | Key Genes Expressed | Precursor | Titer (mg/L) | Reference |

| E. coli | TAL, HpaBC, engineered COMT, SAM pathway | Glucose | 1260 (flask) | [13] |

| E. coli | TAL, HpaBC, engineered COMT, SAM pathway | Glucose | 4377 (50L bioreactor) | [13] |

| E. coli | TAL, C3H, COMT | Tyrosine | ~212 | |

| Patent (Whole Cell) | COMT | Caffeic Acid | 12000 |

Note: These titers for ferulic acid demonstrate the potential of the platform. Achieving similar titers for isoferulic acid would depend on identifying and expressing a highly active and specific 4-O-methyltransferase.

General Protocol: Microbial Production in E. coli

-

Strain Construction: Genetically engineer a suitable host strain, such as E. coli BL21(DE3). This involves cloning and expressing the genes for the biosynthetic pathway (e.g., TAL from Flavobacterium johnsoniae, HpaBC from E. coli, and a candidate 4'-OMT) into appropriate expression plasmids.[13]

-

Culture Preparation: Inoculate a single colony of the engineered strain into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

-

Fermentation: Inoculate the main culture (e.g., M9Y medium supplemented with glucose) with the starter culture. Grow the cells at 37°C to an optimal cell density (OD₆₀₀ of ~0.6-0.8).

-

Induction: Induce protein expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Lower the temperature to around 30°C to improve protein folding and activity.[13]

-

Production Phase: Continue the fermentation for 48-72 hours. Monitor cell growth and product formation by taking periodic samples and analyzing them via High-Performance Liquid Chromatography (HPLC).

-

Extraction and Purification: Centrifuge the culture to separate the cells from the supernatant. Extract the isoferulic acid from the supernatant, potentially using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification. Further purification can be achieved using techniques like column chromatography.

Enzymatic Synthesis

Enzymatic synthesis provides a direct biocatalytic route to isoferulic acid from its immediate precursor, caffeic acid. This method leverages the specificity of an isolated O-methyltransferase enzyme, avoiding the complexities of whole-cell metabolism and byproduct formation. The key requirement is a purified, active, and stable 4-O-methyltransferase.

General Protocol: In Vitro Enzymatic Conversion

-

Enzyme Preparation: Express and purify the candidate 4-O-methyltransferase enzyme from a recombinant host (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (typically around pH 7.0-8.0).[13]

-

Substrates: Dissolve caffeic acid (the substrate) and S-adenosyl-L-methionine (SAM, the methyl donor co-substrate) in the reaction buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the purified enzyme to the substrate mixture. Incubate at the optimal temperature (e.g., 30°C) with gentle agitation for several hours.[13]

-

Monitoring: Track the conversion of caffeic acid to isoferulic acid using HPLC.

-

Quenching and Extraction: Stop the reaction by adding acid (e.g., HCl) or an organic solvent (e.g., methanol). Extract the product with a solvent like ethyl acetate.

-

Purification: Remove the solvent under vacuum and purify the resulting isoferulic acid by chromatography if necessary.

References

- 1. Microbial production of the plant flavanone hesperetin from caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive analysis of the Caffeic acid O-methyltransferase gene family in kenaf (Hibiscus cannabinus L.) and their expression characteristics in response to salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-Wide Identification of Caffeic Acid O-Methyltransferase Gene Family in Medicago truncatula: MtCOMT13-Mediated Salt and Drought Tolerance Enhancement [mdpi.com]

- 9. phytohub.eu [phytohub.eu]

- 10. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caffeate O-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid: Properties, Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxycinnamic acid, commonly known as isoferulic acid, is a phenolic acid and a key isomer of the well-studied ferulic acid.[1] As a derivative of hydroxycinnamic acid, it is a naturally occurring compound found in various plants and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic properties.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of isoferulic acid, details the experimental protocols for their characterization, and explores its interactions with biological signaling pathways, making it a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in research and development.

Identifiers and Structure

This table outlines the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | [4] |

| Common Synonyms | Isoferulic acid, Hesperetic acid, 3-methoxy Caffeic Acid | [5][6] |

| CAS Number | 537-73-5 | [5] |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | [4][7] |

| Chemical Structure | HOC₆H₃(OCH₃)CH=CHCO₂H | |

| InChI Key | QURCVMIEKCOAJU-HWKANZROSA-N | [5] |

| SMILES | COc1ccc(\C=C\C(O)=O)cc1O |

Physicochemical Data

This table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder/solid | [8] |

| Melting Point | 230 °C (decomposes) | [9] |

| pKa₁ (Carboxylic Acid) | Predicted: 4.53 ± 0.11 | [1] |

| UV λmax | 219, 243, 293, 323 nm | [5] |

| XLogP3 | 1.5 | [4] |

Solubility Data

The solubility of this compound in various solvents is crucial for its handling, formulation, and application in experimental assays.

| Solvent | Solubility | Source |

| DMSO | 15 mg/mL | [5] |

| DMF | 20 mg/mL | [5] |

| Ethanol | 10 mg/mL | [5] |

| Methanol | Soluble | [7][9] |

| Water | Slightly soluble | [8] |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. Below are methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of isoferulic acid in various matrices, including plant extracts.

Objective: To detect and quantify this compound.

Methodology:

-

Stationary Phase: A C18 column is typically used for the separation of phenolic acids.

-

Mobile Phase: A gradient elution mode is often employed. A common mobile phase consists of a mixture of an aqueous solution of a weak acid (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile.[10] The gradient allows for the effective separation of compounds with varying polarities.

-

Detection: A UV-Vis spectrophotometric detector is used, with detection wavelengths set at the absorbance maxima of isoferulic acid (e.g., ~323 nm) to enhance sensitivity.[5][10]

-

Quantification: A calibration curve is generated using standard solutions of isoferulic acid of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.

2.2.1. UV-Visible (UV-Vis) Spectroscopy

-

Protocol: A solution of the compound is prepared in a suitable solvent (e.g., ethanol). The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer. The wavelengths of maximum absorbance (λmax) are identified. For isoferulic acid, characteristic peaks are observed at 219, 243, 293, and 323 nm.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is recorded. Key characteristic bands for isoferulic acid include stretching vibrations of the carbonyl group (ν(C=O)) around 1671-1694 cm⁻¹, and vibrations from the carboxylic acid's hydroxyl group (γ(OH)COOH) at approximately 949 cm⁻¹.[11]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[4] ¹H NMR and ¹³C NMR spectra are acquired.

-

¹H NMR: Provides information on the number and environment of protons. Key signals for isoferulic acid would include those for the aromatic protons, the vinyl protons of the propenoic acid side chain, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Shows signals for each unique carbon atom. For isoferulic acid, this would include carbons of the benzene (B151609) ring, the acrylic acid moiety, and the methoxy group.[4]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily linked to its antioxidant and hypoglycemic effects.

Antioxidant Mechanisms

Isoferulic acid functions as a potent antioxidant through multiple mechanisms. It is an effective scavenger of free radicals, including DPPH and ABTS radicals, and can reduce metal ions like Fe³⁺ and Cu²⁺.[12] Furthermore, it can chelate Fe²⁺ ions, which is significant as this can inhibit the Fenton reaction—a major source of highly reactive hydroxyl radicals in biological systems.[1]

Hypoglycemic Effects and Adrenergic Receptor Interaction

Isoferulic acid has demonstrated significant antidiabetic activity. One of its mechanisms involves the activation of α₁-adrenergic receptors (IC₅₀ = 1.4 µM).[3][5] This activation enhances the secretion of β-endorphin (EC₅₀ = 52.2 nM), which in turn increases glucose uptake and utilization in tissues like skeletal muscle.[3][5] This signaling cascade contributes to the lowering of plasma glucose levels, making isoferulic acid a compound of interest in diabetes research.[5]

Conclusion

This compound is a multifaceted natural compound with well-defined chemical and physical properties. Its significant antioxidant and hypoglycemic activities, mediated through specific molecular interactions, underscore its potential as a lead compound in drug development. The standardized protocols outlined in this guide provide a framework for its consistent and reliable characterization, facilitating further research into its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Isoferulic Acid | C10H10O4 | CID 736186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound (CAS 537-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 537-73-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid (CAS: 537-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a phenolic compound belonging to the hydroxycinnamic acid class.[1] With the CAS number 537-73-5, this organic acid and its derivatives are the subject of growing interest in the scientific community due to their diverse biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification, spectroscopic data, and significant biological activities of this compound, complete with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[4][5] It is an isomer of the more commonly known ferulic acid, differing in the positions of the hydroxyl and methoxy (B1213986) groups on the phenyl ring.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 537-73-5 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₀O₄ | [6][7][8][9][10][11] |

| Molecular Weight | 194.18 g/mol | [5][12] |

| IUPAC Name | (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

| Synonyms | Isoferulic acid, Hesperetic acid | [4] |

| Melting Point | 230 °C (decomposes) | [5] |

| Solubility | DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMF:PBS (pH 7.2) (1:6): 0.14 mg/mL | [6] |

| Appearance | White to light yellow powder/crystal | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic peaks for the aromatic protons, the vinyl protons of the acrylic acid side chain, and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum provides evidence for the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the vinyl group, the aromatic carbons, and the methoxy carbon.[6]

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key bands include a broad O-H stretching vibration for the phenolic hydroxyl and carboxylic acid groups, C=O stretching for the carboxylic acid, C=C stretching for the aromatic ring and the vinyl group, and C-O stretching for the ether linkage.[13]

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak corresponding to its molecular weight.[1][12]

Synthesis and Purification

This compound can be synthesized through a Knoevenagel condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and malonic acid.

4.1. Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

-

Malonic acid

-

Pyridine

-

Piperidine (B6355638) (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask, dissolve 3-hydroxy-4-methoxybenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated HCl to the cooled mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product thoroughly.

4.2. Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[14]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated and filtered while hot to remove the charcoal.[12]

-

Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[3]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.[2]

-

Dry the crystals in a vacuum oven. The purity of the final product can be assessed by its melting point and spectroscopic analysis.[2]

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

5.1. Antioxidant Activity

The antioxidant potential of isoferulic acid has been evaluated using various in vitro assays.[15][16]

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference(s) |

| DPPH radical scavenging | 4.58 ± 0.17 | [15][16] |

| ABTS radical scavenging | 1.08 ± 0.01 | [15][16] |

| Hydroxyl radical scavenging | 1.57 ± 0.2 | [15][16] |

| Superoxide anion radical scavenging | 13.33 ± 0.49 | [15][16] |

| Lipid peroxidation inhibition | 7.30 ± 0.57 | [15][16] |

| Fe³⁺ reducing power | 8.84 ± 0.43 | [15][16] |

| Cu²⁺ reducing power | 7.69 ± 0.39 | [15][16] |

5.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[17][18]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compound (this compound) and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the respective wells. For the blank, add methanol instead of the test solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.1.2. Experimental Protocol: ABTS Radical Scavenging Assay

This protocol details the procedure for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.[4]

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of the test compound and ascorbic acid.

-

Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add a small volume of the different concentrations of the test compound or positive control to the wells.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

5.2. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly leukemia cells.[6]

Table 3: Anticancer Activity of this compound on Leukemia Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect | Reference(s) |

| Raji | Apoptosis | 5, 15, 45 | Dose-dependent increase in apoptosis (from 7% to 24%, 44%, 52%) | [6] |

| K562 | Apoptosis | 5, 15, 45 | Dose-dependent increase in apoptosis (from 10% to 22%, 30%, 49%) | [6] |

| Jurkat | Apoptosis | 5, 15, 45 | Dose-dependent increase in apoptosis (from 7% to 11%, 45%, 85%) | [6] |

5.2.1. Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of the compound on cell proliferation.[6]

Materials:

-

Leukemia cell lines (e.g., Raji, K562, Jurkat)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed the leukemia cells into 96-well plates at a density of 2×10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 5, 15, 45 µM) for different time points (e.g., 12, 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

5.2.2. Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6]

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat the leukemia cells with different concentrations of this compound for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in cancer progression, including the Akt/mTOR and NF-κB pathways.

6.1. Akt/mTOR Signaling Pathway

Isoferulic acid has been observed to inhibit the phosphorylation of Akt and mTOR in leukemia cells, suggesting its role in suppressing cell proliferation and inducing apoptosis through this pathway.[6]

References

- 1. spectrabase.com [spectrabase.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. This compound(537-73-5) 13C NMR [m.chemicalbook.com]

- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. This compound [webbook.nist.gov]

- 8. Compound - MetaboFood [metabofood.org]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. rsc.org [rsc.org]

- 12. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. organicreactions.org [organicreactions.org]

- 14. jk-sci.com [jk-sci.com]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. benchchem.com [benchchem.com]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. A phosphatidylinositol 3-kinase/Akt/mTOR pathway mediates and PTEN antagonizes tumor necrosis factor inhibition of insulin signaling through insulin receptor substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Functions of Isoferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (IFA), a phenolic compound and an isomer of ferulic acid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted functions of isoferulic acid, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and cardioprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of isoferulic acid as a potential therapeutic agent.

Core Biological Activities of Isoferulic Acid

Isoferulic acid exhibits a broad spectrum of pharmacological properties, making it a compelling candidate for further investigation in drug discovery and development. Its primary biological activities are rooted in its potent antioxidant and anti-inflammatory capabilities, which underpin its efficacy in various disease models.

Antioxidant Activity

Isoferulic acid is an effective natural antioxidant in both lipid and aqueous environments.[1] Its antioxidant capacity is attributed to its ability to scavenge a variety of free radicals and reduce oxidative stress through multiple mechanisms.

Quantitative Antioxidant Activity Data

| Assay Type | IC50 (µg/mL) | Positive Control | IC50 of Control (µg/mL) |

| Lipid Peroxidation | 7.30 ± 0.57 | Trolox | Not Specified |

| DPPH Radical Scavenging | 4.58 ± 0.17 | Trolox | Not Specified |

| ABTS Radical Scavenging | 1.08 ± 0.01 | Trolox | Not Specified |

| Fe³⁺ Reducing Power | 8.84 ± 0.43 | BHA | Not Specified |

| Cu²⁺ Reducing Power | 7.69 ± 0.39 | BHA | Not Specified |

| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | BHA | Not Specified |

| Superoxide Anion Scavenging | 13.33 ± 0.49 | BHA | Not Specified |

Data sourced from Wang et al., 2011.[1]

Experimental Protocols for Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Mix various concentrations of isoferulic acid with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity by comparing the absorbance of the sample to a control (DPPH solution without the sample).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of isoferulic acid to the diluted ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated relative to a control.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Mix the FRAP reagent with the isoferulic acid sample.

-

After a 30-minute incubation at 37°C, measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O.

-

Anti-inflammatory Activity

Isoferulic acid has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of MIP-2 Production in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum.

-

Infection and Treatment: Infect the cells with Respiratory Syncytial Virus (RSV) at a multiplicity of infection (MOI) of 3.

-

After a 1-hour absorption period, culture the cells in the presence of varying concentrations of isoferulic acid.

-

Quantification of MIP-2: After 20 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of Macrophage Inflammatory Protein-2 (MIP-2) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Isoferulic acid has been shown to reduce MIP-2 production in a dose-dependent manner.[2]

Anti-Cancer Activity

Isoferulic acid exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including pancreatic and leukemia cells.

1.3.1. Pancreatic Cancer

In pancreatic cancer cells, isoferulic acid has been shown to inhibit proliferation and migration, and induce apoptosis in a mitochondria-dependent manner by blocking the NF-κB signaling pathway.[3]

Experimental Protocol: In Vitro Pancreatic Cancer Cell Study

-

Cell Lines: Utilize human pancreatic cancer cell lines such as MIA PaCa-2 or PANC-1.

-

Cell Culture: Maintain the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Treat the cells with isoferulic acid at concentrations ranging from 6.25 to 25 µM for 24-72 hours.[3]

-

Viability Assay: Assess cell viability using the CCK-8 assay.

-

Apoptosis Assay: Quantify apoptosis using Annexin V-FITC/propidium (B1200493) iodide staining and flow cytometry.

-

Migration Assay: Evaluate cell migration using a wound-healing assay.

-

Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.

1.3.2. Leukemia

In human leukemia cell lines (Raji, K562, and Jurkat), isoferulic acid inhibits cell growth by inducing G2/M-phase arrest and inhibiting the Akt/mTOR signaling pathway.[4]

Experimental Protocol: In Vitro Leukemia Cell Study

-

Cell Lines: Use human leukemia cell lines such as Jurkat.

-

Treatment: Treat the cells with isoferulic acid at concentrations of 5, 15, and 45 µM for 24 hours.[4]

-

Cell Cycle Analysis: Analyze the cell cycle distribution by propidium iodide staining and flow cytometry.

-

Western Blot Analysis: Assess the phosphorylation status of key proteins in the Akt/mTOR pathway, including Akt (at Thr308) and mTOR (at Ser2448).[5]

Anti-Diabetic Activity

Isoferulic acid demonstrates anti-diabetic properties by enhancing glucose utilization and inhibiting hepatic gluconeogenesis.[6]

Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

-

Animal Model: Use male Wistar rats.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5).

-

Treatment: Administer isoferulic acid intravenously at doses of 1.0, 5.0, and 10.0 mg/kg body weight.[7]

-

Blood Glucose Measurement: Measure plasma glucose levels from tail vein blood samples.

-

Gene Expression Analysis: After treatment, isolate soleus muscle and liver tissues to analyze the mRNA expression levels of glucose transporter 4 (GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) using RT-PCR.[7][8]

Cardioprotective Effects

While direct studies on isoferulic acid are limited, its isomer, ferulic acid, has shown significant cardioprotective effects in models of heart failure, suggesting a potential role for isoferulic acid in cardiovascular health. Ferulic acid has been found to ameliorate isoproterenol-induced heart failure by reducing oxidative stress and inhibiting cardiomyocyte apoptosis via the activation of the Nrf2 signaling pathway.[9]

Experimental Protocol: Isoproterenol-Induced Heart Failure Rat Model

-

Animal Model: Use male Sprague-Dawley rats.

-

Induction of Heart Failure: Induce heart failure by subcutaneous injection of isoproterenol (B85558) (ISO) at a dose of 85 mg/kg body weight for two consecutive days.[10]

-

Treatment: Administer the test compound (e.g., ferulic acid) orally for a specified period before and/or during ISO administration.

-

Cardiac Function Assessment: Evaluate cardiac function using echocardiography.

-

Histopathological Analysis: Perform histological examination of heart tissue to assess cardiomyocyte injury and fibrosis.

-

Biochemical Analysis: Measure markers of oxidative stress (e.g., MDA, SOD) and cardiac injury (e.g., CK-MB, LDH) in serum and heart tissue.

-

Immunohistochemistry: Analyze the expression and localization of Nrf2 in heart tissue sections.

Signaling Pathways Modulated by Isoferulic Acid

The biological activities of isoferulic acid are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Isoferulic acid has been shown to inhibit the activation of this pathway.

Caption: Isoferulic acid inhibits the NF-κB signaling pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Isoferulic acid has been demonstrated to inhibit this pathway in leukemia cells.

Caption: Isoferulic acid inhibits the Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. Ferulic acid, an isomer of isoferulic acid, activates this pathway, suggesting a similar mechanism for isoferulic acid.

Caption: Ferulic acid activates the Nrf2 antioxidant pathway.

Conclusion

Isoferulic acid is a promising natural compound with a remarkable range of biological activities that warrant further investigation for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging roles in anti-cancer, anti-diabetic, and potentially cardioprotective effects, highlight its significance in drug discovery. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, Akt/mTOR, and Nrf2, provides a solid foundation for targeted therapeutic development. This technical guide serves as a foundational resource to encourage and facilitate continued research into the pharmacological applications of isoferulic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Defenses of 3-Hydroxy-4-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a phenolic compound with demonstrated antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of isoferulic acid, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action. The primary antioxidant activities of isoferulic acid include direct radical scavenging, metal ion chelation, and potentiation of cellular antioxidant defense systems, likely through the modulation of the Nrf2 signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this natural antioxidant.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Phenolic compounds, ubiquitous in plant-based foods, have garnered significant attention for their antioxidant capacities. This compound (isoferulic acid), an isomer of the well-studied ferulic acid, has emerged as a promising natural antioxidant.[1][2] Its chemical structure, featuring a hydroxyl group and a methoxy (B1213986) group on the phenyl ring, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals.[3] This guide delves into the multifaceted antioxidant mechanisms of isoferulic acid, providing a technical overview for its potential application in therapeutic interventions.

Core Antioxidant Mechanisms

The antioxidant activity of isoferulic acid is multifaceted, encompassing both direct and indirect mechanisms to mitigate oxidative stress.

Direct Radical Scavenging and Reducing Power

Isoferulic acid exhibits potent direct radical scavenging activity against a variety of reactive oxygen species. This is a primary mechanism by which it confers antioxidant protection. Theoretical studies suggest that at physiological pH, the radical adduct formation (RAF) mechanism is a significant pathway for scavenging hydroperoxyl radicals, being more exergonic and faster than hydrogen transfer (HT).[4] At higher pH levels, a single electron transfer (SET) mechanism also becomes a prominent and rapid pathway.[4]

The molecule's capacity to reduce oxidized species is another key feature of its antioxidant potential. This is demonstrated by its ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions, further highlighting its role as an electron donor to neutralize pro-oxidant species.

Metal Ion Chelation

The Fenton reaction, a major source of the highly reactive hydroxyl radical, is catalyzed by transition metal ions such as ferrous iron (Fe²⁺). Isoferulic acid has been shown to effectively chelate Fe²⁺ ions, forming stable complexes that prevent their participation in the Fenton reaction.[4][5] This metal-chelating ability represents a significant indirect antioxidant mechanism, preventing the formation of one of the most damaging ROS.

Modulation of Cellular Signaling Pathways

Beyond its direct chemical antioxidant actions, isoferulic acid is believed to exert its protective effects by modulating intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes. While direct evidence for isoferulic acid is still emerging, the well-documented activities of its isomer, ferulic acid, provide a strong rationale for a similar mechanism of action involving the Nrf2 pathway.

2.3.1. The Nrf2-Keap1 Signaling Pathway (Proposed Mechanism)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9] Studies on ferulic acid have demonstrated its ability to induce the nuclear translocation of Nrf2 and upregulate the expression of these protective enzymes.[8][9] It is highly probable that isoferulic acid shares this mechanism, thereby enhancing the cell's intrinsic antioxidant capacity.

2.3.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (Potential Involvement)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress.[10] There is evidence to suggest that phenolic compounds can modulate MAPK signaling. For instance, ferulic acid has been shown to induce HO-1 expression via the activation of the ERK pathway, which in turn can lead to the activation of Nrf2.[10] The potential for isoferulic acid to influence these pathways warrants further investigation to fully elucidate its cellular antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a comparative measure of its efficacy.

| Antioxidant Assay | IC50 (µg/mL) | Positive Control(s) |

| DPPH Radical Scavenging | 4.58 ± 0.17 | Trolox, BHA |

| ABTS Radical Scavenging | 1.08 ± 0.01 | Trolox, BHA |

| Lipid Peroxidation Inhibition | 7.30 ± 0.57 | Trolox, BHA |

| Hydroxyl Radical Scavenging | 1.57 ± 0.20 | Trolox, BHA |

| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 | Trolox, GSH |

| Ferric Reducing Power (Fe³⁺) | 8.84 ± 0.43 | Trolox, BHA |

| Cupric Reducing Power (Cu²⁺) | 7.69 ± 0.39 | Trolox, BHA |

Data sourced from Wang et al., 2011.[1] BHA: Butylated hydroxyanisole, GSH: Glutathione.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation : Dissolve this compound in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure : a. To 2 mL of the DPPH solution, add 2 mL of the sample solution at different concentrations. b. Incubate the mixture in the dark at room temperature for 30 minutes. c. Measure the absorbance at 517 nm against a blank (methanol). d. A control is prepared using 2 mL of DPPH solution and 2 mL of methanol.

-

Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Reagent Preparation : Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare a stock solution of this compound in ethanol and make serial dilutions.

-

Assay Procedure : a. To 3 mL of the diluted ABTS•⁺ solution, add 1 mL of the sample solution at different concentrations. b. Incubate the mixture at room temperature for 6 minutes. c. Measure the absorbance at 734 nm.

-

Calculation : The percentage of scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation : Dissolve the sample in a suitable solvent.

-

Assay Procedure : a. Add 1.5 mL of the FRAP reagent to a cuvette. b. Add 50 µL of the sample solution. c. Incubate the mixture at 37°C for 4 minutes. d. Measure the absorbance at 593 nm.

-

Calculation : A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

-

Reagent Preparation : Prepare the following solutions: 10 mM CuCl₂ in water, 7.5 mM neocuproine (B1678164) in ethanol, and 1 M ammonium (B1175870) acetate buffer (pH 7.0). The CUPRAC reagent is a mixture of these three solutions in a 1:1:1 ratio.

-

Sample Preparation : Dissolve the sample in a suitable solvent.

-

Assay Procedure : a. To 1 mL of the sample solution, add 3 mL of the CUPRAC reagent. b. Incubate the mixture at room temperature for 30 minutes. c. Measure the absorbance at 450 nm.

-

Calculation : A standard curve is prepared using a standard antioxidant like Trolox. The results are expressed as Trolox equivalents.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

-

Reagent Preparation : Prepare aqueous solutions of FeSO₄ (9 mM), salicylic (B10762653) acid-ethanol (9 mM), and H₂O₂ (8.8 mM).

-

Sample Preparation : Prepare a series of concentrations of the sample in a suitable solvent.

-

Assay Procedure : a. In a test tube, mix 1 mL of the sample solution, 1 mL of FeSO₄, and 1 mL of salicylic acid-ethanol. b. Initiate the reaction by adding 1 mL of H₂O₂. c. Incubate the mixture at 37°C for 30 minutes. d. Measure the absorbance at 510 nm.

-

Calculation : The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

-

Reagent Preparation : Prepare solutions of NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) (468 µM), NBT (nitroblue tetrazolium) (156 µM), and PMS (phenazine methosulfate) (60 µM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

-

Sample Preparation : Prepare a series of concentrations of the sample in the same buffer.

-

Assay Procedure : a. Mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the sample solution. b. Initiate the reaction by adding 0.5 mL of PMS solution. c. Incubate at room temperature for 5 minutes. d. Measure the absorbance at 560 nm.

-

Calculation : The scavenging activity is determined by the decrease in absorbance.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and experimental workflows.

Caption: Direct antioxidant mechanisms of Isoferulic Acid.

Caption: Proposed Nrf2-Keap1 signaling pathway activation by Isoferulic Acid.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound is a potent natural antioxidant that operates through multiple mechanisms, including direct radical scavenging, metal ion chelation, and likely, the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The quantitative data presented underscore its efficacy in neutralizing a range of reactive species. The detailed experimental protocols provided herein serve as a practical guide for researchers to further investigate its properties.

Future research should focus on unequivocally delineating the role of isoferulic acid in modulating the Nrf2 and MAPK signaling pathways in various cell and animal models of oxidative stress. Elucidating these cellular mechanisms will be crucial for translating the antioxidant potential of isoferulic acid into novel therapeutic strategies for the prevention and treatment of oxidative stress-related diseases. Furthermore, studies on its bioavailability, metabolism, and safety in vivo are essential for its development as a pharmaceutical or nutraceutical agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Hydroxy-4-methoxycinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. The guide compiles available quantitative solubility data, details relevant experimental protocols for solubility determination and quantification, and visualizes key biological pathways associated with isoferulic acid's mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. While this compound is qualitatively described as soluble in polar organic solvents like ethanol (B145695) and methanol, comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.[1] It is crucial to distinguish the solubility data of isoferulic acid from its isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid), as the latter is more extensively studied and may exhibit different solubility characteristics.

The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | 38 | 0.196 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | 15 | 0.077 |

| Dimethylformamide (DMF) | 73.09 | Not Specified | 20 | 0.103 |

| Ethanol | 46.07 | Not Specified | 10 | 0.051 |

| DMF:PBS (pH 7.2) (1:6) | - | Not Specified | 0.14 | - |

Note: The data presented is compiled from various sources. Experimental conditions such as temperature and pressure were not always specified and can significantly impact solubility.

Experimental Protocols

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail the methodologies for determining the solubility of this compound and its subsequent quantification.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically, representing the solubility of the compound in that solvent at that specific temperature.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure equilibrium is reached.

-

Place the sealed container in a constant-temperature water bath or incubator equipped with an orbital shaker.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. The exact time should be determined by preliminary experiments to find the point at which the concentration of the dissolved solid no longer increases.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the suspension to settle for a sufficient time to permit the sedimentation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the collected supernatant through a chemically inert, fine-pored membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method to be used (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and sensitive method for quantifying this compound in solution.

Principle: The method separates the analyte from other components in the sample based on its differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Detailed Methodology:

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a small percentage of an acid like phosphoric acid or acetic acid to control the pH and improve peak shape). A typical mobile phase could be acetonitrile:0.05% phosphoric acid in water (25:75, v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: this compound has a UV absorbance maximum around 321 nm, which is a suitable wavelength for detection.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

-

-

Preparation of Standards and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the diluted samples.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.99).

-

-

Sample Analysis:

-

Inject a known volume of the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Record the peak area corresponding to this compound.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Visualization of Signaling Pathways

This compound has been shown to interact with specific cellular signaling pathways, which is relevant to its potential therapeutic applications. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Experimental workflow for the determination of solubility.

Caption: Inhibition of the Akt/mTOR signaling pathway by Isoferulic Acid.

Caption: Proposed mechanism of hypoglycemic action of Isoferulic Acid.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoferulic Acid

Introduction: Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a phenolic compound and an isomer of the more commonly known ferulic acid.[1] As a hydroxycinnamic acid, it is found in various plant species and possesses significant biological activities, including antioxidant properties.[1] This technical guide provides a comprehensive overview of the key spectroscopic data for isoferulic acid—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to support researchers, scientists, and drug development professionals in its identification, characterization, and application.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the structural elucidation of isoferulic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the hydrogen and carbon framework of isoferulic acid, respectively.

Table 1: ¹H NMR Spectroscopic Data for Isoferulic Acid

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| 7.30 | d | DMSO-d6 | H-2 |

| 7.15 | dd | DMSO-d6 | H-6 |

| 7.05 | d | DMSO-d6 | H-5 |

| 7.14 | d | H₂O | Aromatic H |

| 6.37 | d | H₂O | Vinylic H |

| 7.13 | s | H₂O | Aromatic H |

| 3.89 | s | H₂O | -OCH₃ |

(Data sourced from the Human Metabolome Database).[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for Isoferulic Acid

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 167.66 | DMSO-d6 | C=O (Carboxylic Acid) |

| 149.81 | DMSO-d6 | C-4 |

| 146.66 | DMSO-d6 | C-3 |

| 144.09 | DMSO-d6 | C-β (Vinylic) |

| 127.09 | DMSO-d6 | C-1 |

| 120.86 | DMSO-d6 | C-6 |

| 116.24 | DMSO-d6 | C-α (Vinylic) |

| 114.09 | DMSO-d6 | C-5 |

| 111.99 | DMSO-d6 | C-2 |

| 55.58 | DMSO-d6 | -OCH₃ |

(Data sourced from the Human Metabolome Database).[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Isoferulic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3406 | Strong, Broad | O-H stretch (Phenolic) |

| 1694 - 1671 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |

| 1024 | Medium | C-O stretch (-OCH₃) |

| 949 | Medium | O-H bend (Carboxylic acid dimer) |

| 571 | Medium | C=O bend (Carboxylic acid) |

(Data sourced from Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Isoferulic Acid

| Technique | Ion Mode | Precursor [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | Negative | 193.051 | 134.0, 133.2, 178.0 |